molecular formula C16H15NO4 B2726212 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide CAS No. 1428379-11-6

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide

Cat. No.: B2726212
CAS No.: 1428379-11-6
M. Wt: 285.299
InChI Key: SPCREWLXJBSGNZ-UHFFFAOYSA-N
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Description

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide is a synthetic small molecule characterized by a furan-3-carboxamide core linked to a 2-methoxyphenoxy-substituted but-2-yn-1-yl chain.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-14-6-2-3-7-15(14)21-10-5-4-9-17-16(18)13-8-11-20-12-13/h2-3,6-8,11-12H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCREWLXJBSGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Preparation of 2-methoxyphenol: This can be synthesized from phenol through methylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 2-methoxyphenoxybut-2-yne: This involves the reaction of 2-methoxyphenol with 4-bromo-1-butyne in the presence of a base like potassium carbonate.

    Synthesis of furan-3-carboxylic acid: This can be prepared from furan through carboxylation using carbon dioxide under high pressure and temperature.

    Coupling Reaction: The final step involves coupling 2-methoxyphenoxybut-2-yne with furan-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The following table highlights key structural and synthetic differences between the target compound and analogs:

Compound Name Core Structure Key Substituents Synthesis Method (if available) References
Target : N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide Furan-3-carboxamide But-2-yn-1-yl linker with 2-methoxyphenoxy group Not explicitly described -
47y : 5-(4-Bromophenyl)-N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)furan-3-carboxamide Furan-3-carboxamide 4-Bromophenyl, trifluoromethyl, diethylamino groups HBTU/DIPEA-mediated coupling in DMF
Johnson et al. (2003) : N-(4-(2-Methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine Pyridylmethylamine sulfonamide 2-Methoxyphenoxy-phenyl, trifluoroethylsulfonyl Multi-step synthesis (exact steps unclear)
923226-70-4 : N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Furan-2-carboxamide Thiazol-2-yl, 3-methoxybenzylamide Not specified
Key Observations:
  • Electron Effects: The 2-methoxyphenoxy group in the target and Johnson’s compound () may enhance π-stacking interactions, whereas electron-withdrawing groups (e.g., trifluoromethyl in 47y) could reduce electron density and alter binding affinity.
  • Heterocyclic Variation : The furan-3-carboxamide core (target, 47y) vs. furan-2-carboxamide (923226-70-4) may lead to distinct electronic profiles, impacting solubility and target engagement.

Functional and Pharmacological Insights

While direct pharmacological data for the target compound are absent, inferences can be drawn from analogs:

  • 47y: The trifluoromethyl and bromophenyl groups in 47y () suggest enhanced metabolic stability but reduced solubility compared to the target’s methoxyphenoxy group.
  • Johnson et al. The target’s alkyne linker may offer improved blood-brain barrier penetration.
  • 923226-70-4 : The thiazole and furan-2-carboxamide moieties () imply possible kinase or protease inhibition, differing from the target’s likely GPCR modulation.

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, including a furan ring and a carboxamide group, is being investigated for various applications in medicinal chemistry and biological research.

The molecular formula of this compound is C16H15NO4, with a molecular weight of 285.30 g/mol. The structure features a furan moiety, a methoxyphenoxy substituent, and a but-2-ynyl chain, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H15NO4
Molecular Weight285.30 g/mol
CAS Number1428379-11-6
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation: It could bind to receptors, altering their activity and influencing cellular responses.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by:

  • Modulating signaling pathways : Inhibition of pathways such as PI3K/Akt and MAPK can lead to reduced cell proliferation.
  • Increasing oxidative stress : This can trigger cell death in cancerous cells while sparing normal cells.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Similar compounds have demonstrated the ability to reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of related compounds. It found that certain derivatives showed significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 5 to 20 µM) .
  • Inflammation Model : In a mouse model of inflammation, compounds related to this compound exhibited reduced levels of TNF-alpha and IL-6 after treatment, indicating strong anti-inflammatory effects .

Research Applications

This compound is being utilized in various research fields:

Medicinal Chemistry

It serves as a building block for synthesizing more complex molecules aimed at developing new therapeutic agents.

Biological Research

The compound is used as a biochemical probe to study enzyme interactions and cellular processes.

Material Science

Its unique properties make it suitable for developing organic materials with specific electronic characteristics.

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